molecular formula C10H10BF3O2 B14094597 3-Trifluoromethyl-4-cyclopropylphenylboronic acid

3-Trifluoromethyl-4-cyclopropylphenylboronic acid

Cat. No.: B14094597
M. Wt: 229.99 g/mol
InChI Key: QIOVMNROJTZOLV-UHFFFAOYSA-N
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Description

3-Trifluoromethyl-4-cyclopropylphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a trifluoromethyl group, a cyclopropyl group, and a boronic acid moiety attached to a phenyl ring. Its unique structure imparts distinct reactivity and properties, making it valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethyl-4-cyclopropylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethyl-4-cyclopropylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-4-cyclopropylphenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The trifluoromethyl and cyclopropyl groups influence the reactivity and selectivity of the reaction .

Comparison with Similar Compounds

Uniqueness: 3-Trifluoromethyl-4-cyclopropylphenylboronic acid is unique due to the presence of both trifluoromethyl and cyclopropyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it suitable for specific synthetic applications that other boronic acids may not efficiently achieve .

Properties

Molecular Formula

C10H10BF3O2

Molecular Weight

229.99 g/mol

IUPAC Name

[4-cyclopropyl-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C10H10BF3O2/c12-10(13,14)9-5-7(11(15)16)3-4-8(9)6-1-2-6/h3-6,15-16H,1-2H2

InChI Key

QIOVMNROJTZOLV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2CC2)C(F)(F)F)(O)O

Origin of Product

United States

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